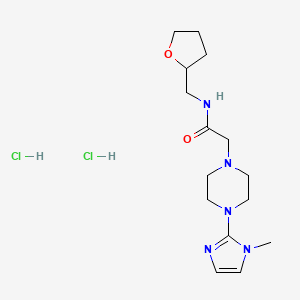

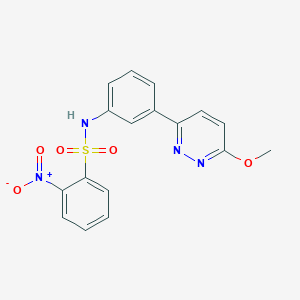

![molecular formula C22H29NO9 B2368473 [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate CAS No. 1094865-29-8](/img/structure/B2368473.png)

[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity : The compound has been utilized in synthesizing molecules with multiple functional groups, showing substantial antibacterial and lipoxygenase inhibitory activity (Rasool et al., 2016).

Transition Metal Complexes : It has been employed in the synthesis of transition metal complexes, particularly in the formation of tripodal N,N,O ligands, which have potential for solid phase immobilization (Hübner et al., 2006).

Regio- and Stereo-Selective Synthesis : The compound is significant in the regio- and stereo-selective synthesis of other complex structures, like 2-hydroxy-3-methylochromycinone, which has been shown to have moderate anticancer activity (Rozek et al., 2001).

Reactivity with Other Compounds : Research shows its reactivity in forming other complex molecules when reacted with 2,4-dinitrophenylhydrazine, yielding products with potential applications in synthetic chemistry (Mukovoz et al., 2017).

Study of Acyl Migration : Its derivatives have been studied for their role in acyl migration processes, providing insights into reaction mechanisms in organic chemistry (Kurosawa, 1970).

Silver Complexes in Cancer Therapy : The compound's derivatives have been used to create novel silver complexes, showing significant antitumor activity, particularly in small-cell lung carcinoma cells, by targeting Thioredoxin (TrxR) (Pellei et al., 2023).

Synthesis of Alkyl Carbonocyanidate N-Oxides : It also plays a role in the synthesis of alkyl carbonocyanidate N-oxides, a process that involves thermal decomposition and cycloaddition reactions (Shimizu et al., 1985).

Mixed-Valence Dinuclear Entities : The compound contributes to the formation of mixed-valence oxovanadium(IV/V) dinuclear entities, which are of interest due to their structural and electronic properties (Mondal et al., 2005).

Antiprotozoal Agents : Derivatives have been investigated as potential antiprotozoal agents, showing high DNA affinities and in vitro activities against specific protozoal infections (Ismail et al., 2004).

Luminescent Chelates of Europium (III) : Research shows that derivatives of the compound can form luminescent chelates with Europium (III), which have significant implications in analytical chemistry (Latva et al., 1996).

properties

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(2,4-dimethylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO9/c1-11-7-8-17(12(2)9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVHTJICRJOTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

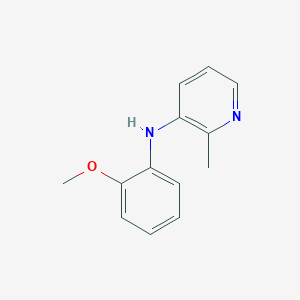

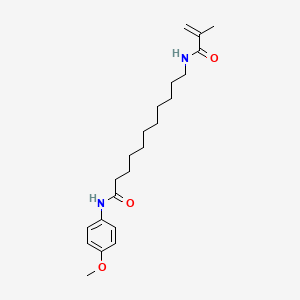

![N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B2368392.png)

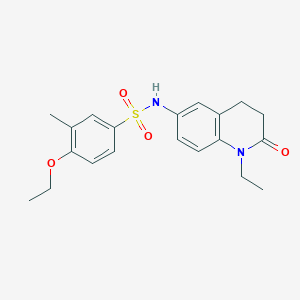

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2368393.png)

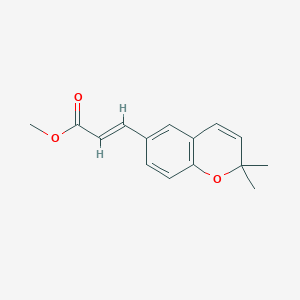

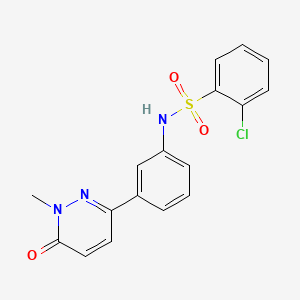

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2368403.png)

![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)

![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)

![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)